1-Methanesulfonyl-3-methyl-piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a methanesulfonyl group attached to the nitrogen atom of the piperazine ring, along with a methyl group at the 3-position. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.
The synthesis of 1-Methanesulfonyl-3-methyl-piperazine can be achieved through several methods:
The synthesis typically involves:
The molecular structure of 1-Methanesulfonyl-3-methyl-piperazine consists of a six-membered piperazine ring with two nitrogen atoms at positions one and four. The methanesulfonyl group () is attached to one nitrogen atom, while a methyl group () is attached at the three-position.
1-Methanesulfonyl-3-methyl-piperazine can undergo various chemical reactions typical of piperazine derivatives, including:
Reactions involving this compound often require specific conditions such as controlled temperatures and the use of catalysts or bases to facilitate desired transformations. Analytical techniques like NMR and mass spectrometry are commonly employed to monitor reactions and confirm product identity .
The mechanism of action for 1-Methanesulfonyl-3-methyl-piperazine primarily relates to its interactions with biological targets. It may function as an inhibitor in certain enzymatic pathways:
Relevant data from studies indicate that this compound exhibits good thermal stability and solubility characteristics conducive for pharmaceutical applications .
1-Methanesulfonyl-3-methyl-piperazine is primarily researched for its potential applications in medicinal chemistry:
The foundational synthesis of 1-Methanesulfonyl-3-methyl-piperazine (CAS 1267461-17-5) relies on sequential N-functionalization of the piperazine core. The standard approach involves mono-substitution of piperazine at the N-1 position followed by selective C-3 methylation. In a representative pathway, unprotected piperazine reacts with methanesulfonyl chloride (1.0 equiv) in dichloromethane at 0°C to yield N-methanesulfonylpiperazine, which subsequently undergoes electrophilic quenching with methyl iodide under basic conditions (K₂CO₃) to install the 3-methyl group [1] [8].
A critical challenge is regioselectivity control during N-sulfonylation due to the symmetric nature of piperazine. Research indicates that employing stoichiometric control (limiting sulfonyl chloride to ≤1 equiv) and low-temperature conditions (0-5°C) suppresses bis-sulfonylation, achieving mono-substitution yields of 70-80% [8]. Alternative routes utilize N-Boc-piperazine as a protected synthon; after sulfonylation, acid-mediated deprotection liberates the secondary amine for N-methylation. While effective, this method adds two extra steps, reducing overall atom economy (from 65% to 48%) [8].
Table 1: Traditional Synthetic Approaches to 1-Methanesulfonyl-3-methyl-piperazine
Method | Reagents/Conditions | Yield (%) | Key Limitation |
---|---|---|---|
Direct Mono-Sulfonylation | MsCl (1.0 eq), DCM, 0°C, 2h | 78 | Over-sulfonylation (≤12% bis-adduct) |
Protected Synthon Approach | 1. Boc₂O; 2. MsCl; 3. TFA | 62 (3 steps) | Low atom economy |
Reductive Methylation | MsCl → HCHO/NaBH₃CN | 68 | Mixture of N-methyl isomers |
Recent advances address regioselectivity through direct C-H functionalization and chelation-assisted sulfonylation. Palladium-catalyzed C(sp³)-H activation enables direct methylation at C-3 of N-methanesulfonylpiperazine using Pd(OAc)₂ (5 mol%), N-fluorobenzenesulfonimide (NFSI) as oxidant, and (Boc)₂O as directing group, achieving 85% regioselectivity for the 3-methyl isomer [5]. This bypasses classical alkylation’s isomer contamination.
For sulfonylation, flow chemistry systems enhance reaction precision. Continuous-flow microreactors enable rapid mixing of piperazine and methanesulfonyl chloride (residence time: 30 sec) at 25°C, suppressing di-sulfonylation through superior heat/mass transfer (yield: 91%, purity >98%) . Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) further optimize alkylation under mild conditions: 3-methylpiperazine reacts with methanesulfonyl chloride in toluene/water (1:1) with NaOH (50%) and TBAB (5 mol%), delivering 94% yield at 40°C in 1 hour [4].
Ultrasound irradiation (20-50 kHz) significantly accelerates key steps in 1-Methanesulfonyl-3-methyl-piperazine synthesis. In N-sulfonylation, sonication at 45°C for 15 minutes achieves near-quantitative conversion (98%) of piperazine to the mono-sulfonylated adduct—a 6-fold rate increase versus silent conditions [7]. The mechanism involves acoustic cavitation, where microbubble collapse generates localized hotspots (~5000K) and intense micro-mixing, eliminating diffusion barriers [6].
For C-alkylation, ultrasound facilitates the reaction of N-methanesulfonylpiperazine with methyl iodide in acetonitrile using K₂CO₃. At 60W/cm² intensity, complete conversion occurs in 10 minutes (yield: 92%) versus 8 hours conventionally [4]. Similar enhancements are documented in dithiocarbamate derivatives of 1-Methanesulfonyl-3-methyl-piperazine, where ultrasound-assisted coupling with N-phenylacetamides under NaOAc/CS₂ completes in 30 minutes (yields: 80–90%) versus 18 hours traditionally [2] [7].
Table 2: Ultrasound-Assisted Optimization of Derivative Synthesis
Reaction Type | Conditions | Time (Traditional) | Time (Ultrasound) | Yield Increase |
---|---|---|---|---|
N-Sulfonylation | MsCl, DCM, 45°C | 2 h | 15 min | 78% → 98% |
C-3 Methylation | MeI, K₂CO₃, MeCN | 8 h | 10 min | 68% → 92% |
Dithiocarbamate Formation | R-NHCOCH₂Br, CS₂, NaOAc, MeOH, 70°C | 18 h | 30 min | 55% → 88% |
Computational strategies have revolutionized the rational design of 1-Methanesulfonyl-3-methyl-piperazine derivatives. Docking simulations against therapeutic targets (e.g., LpxH, sEH) reveal that the 3-methyl group occupies a hydrophobic subpocket, while the sulfonyl oxygen forms H-bonds with Arg/Lys residues [5] [3]. For soluble epoxide hydrolase (sEH) inhibitors, QSAR models show that ClogP values between 4.0–5.0 maximize potency. Derivatives with para-phenylcarbonyl linkers exhibit sub-nanomolar IC₅₀ (e.g., 0.5 nM) due to optimal hydrophobic/hydrophilic balance [3].
DFT-based conformational analysis (B3LYP/6-311G++(d,p)) identifies the lowest-energy conformation as a chair-form piperazine with equatorial 3-methyl and axial N-sulfonyl groups. This geometry aligns with PDE10A’s catalytic site, explaining the anticancer activity of dithiocarbamate derivatives like 5b (cell viability: 25.11%) [7] . Machine learning models trained on enzymatic datasets now predict inhibitory activity (R² = 0.89) and guide linker selection:
Table 3: Computational Predictions for Piperazine-Based Inhibitors
Target | Optimal Linker | Predicted IC₅₀ (nM) | Experimental IC₅₀ (nM) |
---|---|---|---|
sEH | p-Phenylcarbonyl | 0.7 | 0.5 [3] |
LpxH | m-Trifluoromethylphenyl | 8.2 | 6.8 [5] |
PDE10A | 2-Chlorophenyl-dithiocarbamate | 1.1 µM | 25.11% viability [7] |
Molecular dynamics (MD) simulations (200 ns) further validate target engagement. For LpxH inhibitors, the N-acetyl indoline group of JH-LPH-33 (a 1-Methanesulfonyl-3-methyl-piperazine analog) exhibits stable π-stacking with Trp381, while the m-CF₃-phenyl group samples two conformational states via ring flipping—rationalizing its 12-fold potency gain over monosubstituted analogs [5].
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: